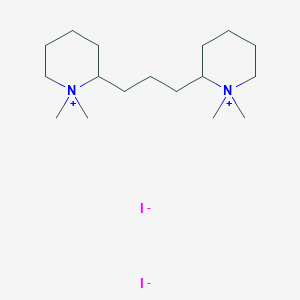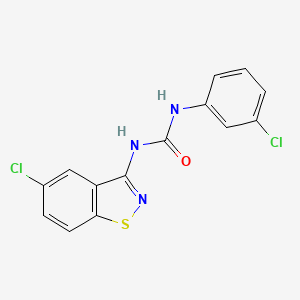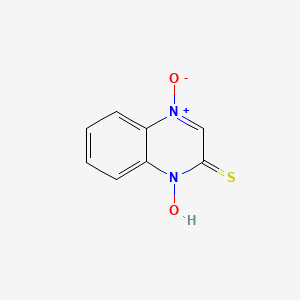
1-Hydroxy-4-oxo-4lambda~5~-quinoxaline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-oxo-4lambda~5~-quinoxaline-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-oxo-4lambda~5~-quinoxaline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of o-phenylenediamine derivatives: This method involves the reaction of o-phenylenediamine with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Oxidation of quinoxaline derivatives: This involves the oxidation of quinoxaline derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-oxo-4lambda~5~-quinoxaline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-oxo-4lambda~5~-quinoxaline-2(1H)-thione would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with DNA or RNA: Affecting gene expression or replication processes.
Modulating cellular processes: Influencing cell signaling, apoptosis, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline core structures.
Thione-containing compounds: Compounds containing sulfur atoms in similar oxidation states.
Uniqueness
1-Hydroxy-4-oxo-4lambda~5~-quinoxaline-2(1H)-thione is unique due to its specific combination of functional groups and heteroatoms, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
106265-58-1 |
|---|---|
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
1-hydroxy-4-oxidoquinoxalin-4-ium-2-thione |
InChI |
InChI=1S/C8H6N2O2S/c11-9-5-8(13)10(12)7-4-2-1-3-6(7)9/h1-5,12H |
Clé InChI |
XKUPBSYYPBKUBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)C=[N+]2[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
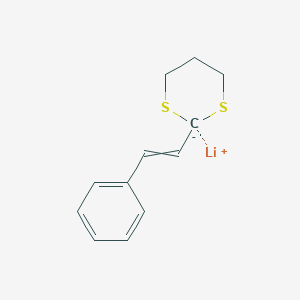
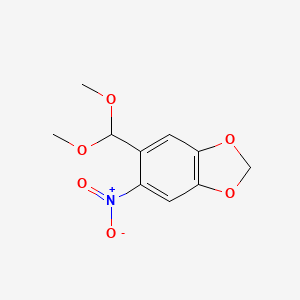
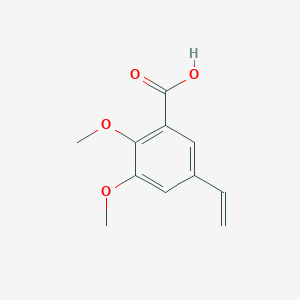
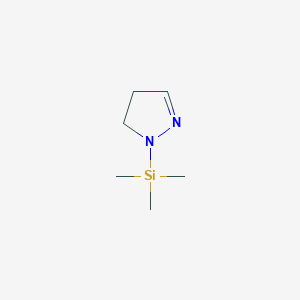
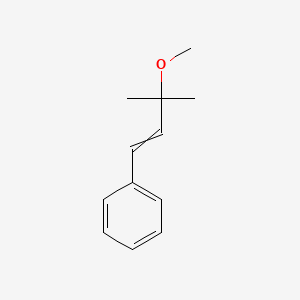
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
